N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2549019-64-7
VCID: VC11841783
InChI: InChI=1S/C15H20F3N3O2S/c1-20(14-13(15(16,17)18)5-2-8-19-14)11-4-3-9-21(10-11)24(22,23)12-6-7-12/h2,5,8,11-12H,3-4,6-7,9-10H2,1H3
SMILES: CN(C1CCCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)C(F)(F)F
Molecular Formula: C15H20F3N3O2S
Molecular Weight: 363.4 g/mol

N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 2549019-64-7

Cat. No.: VC11841783

Molecular Formula: C15H20F3N3O2S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2549019-64-7

Specification

CAS No. 2549019-64-7
Molecular Formula C15H20F3N3O2S
Molecular Weight 363.4 g/mol
IUPAC Name N-(1-cyclopropylsulfonylpiperidin-3-yl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C15H20F3N3O2S/c1-20(14-13(15(16,17)18)5-2-8-19-14)11-4-3-9-21(10-11)24(22,23)12-6-7-12/h2,5,8,11-12H,3-4,6-7,9-10H2,1H3
Standard InChI Key OUSKEHQWSCHILC-UHFFFAOYSA-N
SMILES CN(C1CCCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)C(F)(F)F
Canonical SMILES CN(C1CCCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a pyridine ring substituted with a trifluoromethyl group at position 3 and a methylamine group at position 2. The amine group is further modified by a piperidine ring substituted with a cyclopropanesulfonyl moiety at position 1 (Figure 1) .

Key Structural Components:

  • Pyridine core: Provides aromaticity and potential for π-π interactions in biological targets.

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .

  • Cyclopropanesulfonyl group: Contributes to steric bulk and modulates solubility .

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H20F3N3O2S\text{C}_{15}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight363.4 g/mol
logD (Predicted)~3.5–4.2
SolubilityModerate in organic solvents

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous compounds :

  • Piperidine sulfonylation: Cyclopropanesulfonyl chloride reacts with a piperidin-3-amine intermediate .

  • N-methylation: Introduction of the methyl group via reductive amination .

  • Pyridine functionalization: Coupling of the trifluoromethylpyridine moiety.

Example Reaction:

Cyclopropanesulfonyl chloride+N-methylpiperidin-3-amine1-(Cyclopropanesulfonyl)-N-methylpiperidin-3-amine[8][13]\text{Cyclopropanesulfonyl chloride} + \text{N-methylpiperidin-3-amine} \rightarrow \text{1-(Cyclopropanesulfonyl)-N-methylpiperidin-3-amine} \,[8][13]

Analytical Characterization

  • NMR: Confirms substitution patterns (e.g., δ 2.59 ppm for cyclopropane protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 363.4 .

Biological Activity and Mechanism

Comparative Potency:

Analog StructureEC50_{50} (nM)Target
Pyrazolo[1,5-a]pyrimidines0.37–20RSV fusion
Piperidine sulfonamides<100PI3Kδ

Mechanism of Action

The trifluoromethyl group enhances membrane permeability, while the sulfonamide moiety may engage in hydrogen bonding with enzymatic active sites .

Pharmacokinetics and Metabolism

ADME Profiles

  • Absorption: High permeability (Caco-2 AB/BA: 15–45 × 106^{-6} cm/s) .

  • Metabolism: Predominant hepatic clearance via CYP3A4 oxidation .

  • Half-life: ~8–19 hours (species-dependent) .

Plasma Protein Binding

Species% Free Plasma
Human1.8–5.6
Rat4.3–22

Data extrapolated from pyrazolo-pyrimidine analogs .

Applications in Drug Development

Preclinical Studies

  • RSV inhibitors: Structural similarity to fusion inhibitors in Phase III trials .

  • Oncology: Piperidine sulfonamides show efficacy in kinase inhibition .

Formulation Challenges

  • Solubility: Requires co-solvents (e.g., PEG 400) for parenteral delivery .

  • Stability: Susceptible to hydrolysis under acidic conditions .

Future Directions

Research Priorities

  • Synthetic optimization: Improve yield via flow chemistry .

  • Target validation: Screen against viral proteases or oncogenic kinases .

  • Toxicology studies: Assess metabolite safety (e.g., N-acetyl derivatives) .

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